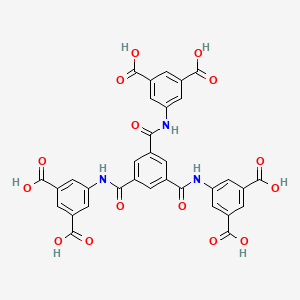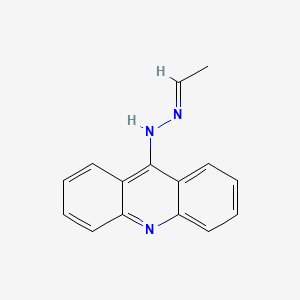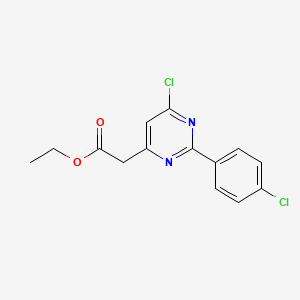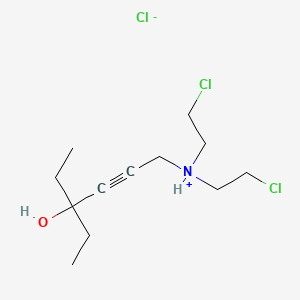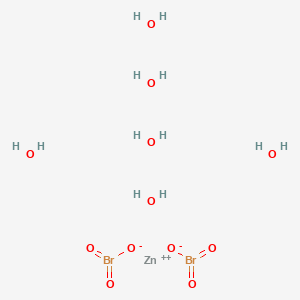
((E)-3-Chloro-1-methyl-propenyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((E)-3-Chloro-1-methyl-propenyl)-benzene: is an organic compound characterized by the presence of a benzene ring substituted with a (E)-3-chloro-1-methyl-propenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Chloro-1-methyl-propenyl)-benzene typically involves the reaction of benzene with (E)-3-chloro-1-methyl-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: ((E)-3-Chloro-1-methyl-propenyl)-benzene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: NaOH in aqueous solution, NH3 in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
Chemistry: ((E)-3-Chloro-1-methyl-propenyl)-benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
作用機序
The mechanism by which ((E)-3-Chloro-1-methyl-propenyl)-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atom can participate in halogen bonding, influencing the activity of target molecules. Additionally, the propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that further modulate biological pathways.
類似化合物との比較
- ((E)-3-Bromo-1-methyl-propenyl)-benzene
- ((E)-3-Iodo-1-methyl-propenyl)-benzene
- ((E)-3-Fluoro-1-methyl-propenyl)-benzene
Comparison: While ((E)-3-Chloro-1-methyl-propenyl)-benzene shares structural similarities with its bromo, iodo, and fluoro analogs, it is unique in its reactivity and stability. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications. In contrast, the bromo and iodo analogs may exhibit higher reactivity, while the fluoro analog may offer greater stability but lower reactivity.
特性
分子式 |
C10H11Cl |
|---|---|
分子量 |
166.65 g/mol |
IUPAC名 |
[(E)-4-chlorobut-2-en-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
InChIキー |
DRTWWVVORUNCJP-VQHVLOKHSA-N |
異性体SMILES |
C/C(=C\CCl)/C1=CC=CC=C1 |
正規SMILES |
CC(=CCCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


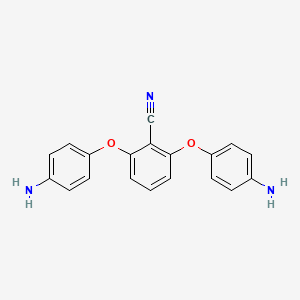

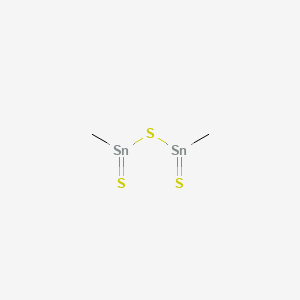
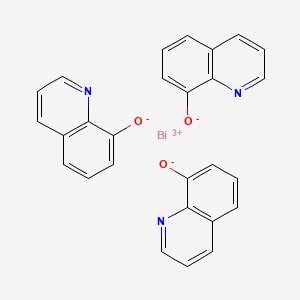
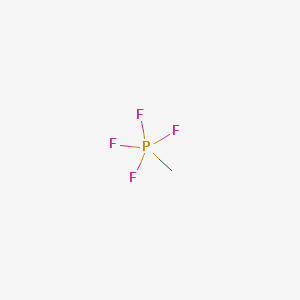
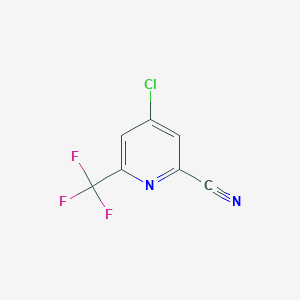
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

